molecular formula C20H36O2 B114805 10,15-Eicosadienoic acid CAS No. 145930-75-2

10,15-Eicosadienoic acid

Cat. No.: B114805
CAS No.: 145930-75-2
M. Wt: 308.5 g/mol
InChI Key: FPDKQUIKOJTSPA-UHFFFAOYSA-N
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Description

10,15-Eicosadienoic acid is a newly identified, naturally occurring diunsaturated fatty acid that was first isolated and characterized from the Mediterranean opisthobranch Haminaea templadoi . This places it within a group of previously unrecognized fatty acids in mollusks, making it a compound of significant interest for lipidomics and comparative biochemistry research . As a C20:2 fatty acid, its specific structure, with double bonds at the 10 and 15 positions, distinguishes it from more common eicosadienoic acid isomers and suggests unique metabolic and functional properties worthy of further investigation . This fatty acid is provided as a high-purity standard, ideal for use as an analytical reference in mass spectrometry and chromatography. Researchers can employ it for the accurate identification and quantification of novel fatty acids in biological samples, particularly in marine organisms and lipid metabolism studies. Its availability facilitates the exploration of the structural diversity and biological roles of lesser-known lipids. While the specific biological mechanisms of action for 10,15-eicosadienoic acid are still an active area of research, studies on related eicosadienoic acids indicate that such compounds can be metabolized to other bioactive molecules and can modulate the production of pro-inflammatory mediators in immune cells like macrophages . This suggests potential research applications in immunology and inflammation science. Furthermore, eicosanoids—oxidized derivatives of C20 fatty acids—are critical signaling molecules that regulate processes including inflammation, immunity, and blood pressure . Investigating the oxidation products of 10,15-eicosadienoic acid could therefore reveal novel pathways in cell signaling. Applications: • Analytical Standard for Lipidomics • Natural Product Chemistry Research • Bioactive Lipid Synthesis & Metabolism Studies • Cell Signaling & Eicosanoid Pathway Research Disclaimer: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Please handle with appropriate laboratory safety precautions.

Properties

CAS No.

145930-75-2

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

(10E,15E)-icosa-10,15-dienoic acid

InChI

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h5-6,10-11H,2-4,7-9,12-19H2,1H3,(H,21,22)/b6-5+,11-10+

InChI Key

FPDKQUIKOJTSPA-UHFFFAOYSA-N

SMILES

CCCCC=CCCCC=CCCCCCCCCC(=O)O

Isomeric SMILES

CCCC/C=C/CCC/C=C/CCCCCCCCC(=O)O

Canonical SMILES

CCCCC=CCCCC=CCCCCCCCCC(=O)O

Synonyms

10,15-eicosadienoic acid
eicosa-10,15-dienoic acid

Origin of Product

United States

Scientific Research Applications

Sources of 10,15-Eicosadienoic Acid

10,15-Eicosadienoic acid has been primarily identified in marine organisms. Notably, it was isolated from the Mediterranean opisthobranch Haminaea templadoi, where it was characterized alongside other unusual fatty acids .

Biological Activities

Research indicates that 10,15-eicosadienoic acid exhibits various biological activities that may have significant implications for health:

Nutritional Applications

As an unsaturated fatty acid, 10,15-eicosadienoic acid is of interest in nutritional science. Omega-6 fatty acids are essential for human health and are involved in various metabolic processes. They contribute to cell membrane integrity and are precursors for bioactive lipid mediators involved in inflammation and immunity.

Case Studies and Research Findings

  • Isolation and Characterization : A study published in PubMed detailed the isolation of 10,15-eicosadienoic acid from Haminaea templadoi, emphasizing its structural uniqueness among fatty acids found in mollusks . This research highlights the importance of marine biodiversity in discovering novel compounds with potential health benefits.
  • Marine Organisms as Sources : A comprehensive review of marine unsaturated fatty acids noted the structural diversity and bioactivities of fatty acids derived from marine organisms, including 10,15-eicosadienoic acid. The review discussed how these compounds could be harnessed for therapeutic applications .
  • Omega-6 Fatty Acids in Human Health : Research has demonstrated that omega-6 fatty acids play critical roles in human health by influencing inflammatory pathways and cellular functions. The implications of these findings suggest that incorporating such fatty acids into diets may have beneficial effects on chronic diseases related to inflammation .

Comparative Analysis of Eicosadienoic Acids

Compound NameSourceBioactivityReference
10,15-Eicosadienoic AcidHaminaea templadoiPotential anti-inflammatory
5,9-Eicosadienoic AcidErylus forrnosusAntimicrobial
7,13-Eicosadienoic AcidOphiura sarsiNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

10,15-Eicosadienoic acid belongs to a family of eicosadienoic acids differentiated by double bond positions. Key isomers include:

Compound Double Bond Positions Natural Source Notable Features References
10,15-Eicosadienoic acid Δ10,15 Calyptogena phaseoliformis Rare in terrestrial organisms
5,15-Eicosadienoic acid Δ5,15 Calyptogena phaseoliformis Associated with marine ecosystems
7,8-Eicosadienoic acid Δ7,8 (phlomic acid) Lamiaceae plant seeds Contains allenic bonds
11,14-Eicosadienoic acid Δ11,14 Egyptian marine extracts Found in microbial communities
6,11-Eicosadienoic acid Δ6,11 Euryspongia rosea Rare Δ6,11 diunsaturation pattern

Key Observations :

  • The Δ6,11 configuration in 6,11-eicosadienoic acid is exceptionally rare in nature, distinguishing it from other isomers .
  • Phlomic acid (Δ7,8) contains allenic bonds, which are uncommon in fatty acids and may confer unique reactivity .

Metabolic Pathways and Interactions

10,15-Eicosadienoic acid participates in distinct metabolic pathways compared to other PUFAs:

Comparative Conversion Rates :
Substrate Product Conversion Rate (Relative to Oleic Acid) Regulatory Factors References
Eicosa-8,11-dienoic acid Eicosa-5,8,11-trienoic acid Higher than oleic acid Enhanced by protein-rich diets
Oleic acid Δ6-desaturated products Lower than eicosadienoic acid Inhibited by alloxan diabetes

Abundance and Distribution

10,15-Eicosadienoic acid shows distinct distribution patterns:

  • Biological Samples : Its abundance is similar in maternal and lamb plasma but lower in milk, contrasting with AA and DHA, which are enriched in milk .
  • Natural Sources : Predominantly found in marine organisms, whereas isomers like phlomic acid (Δ7,8) are terrestrial .

Preparation Methods

Stepwise Desaturation of Stearic Acid

A common synthetic route involves the elongation and desaturation of stearic acid (18:0). The process begins with the Δ9-desaturation of stearic acid to oleic acid (18:1Δ9), followed by elongation to eicosenoic acid (20:1Δ11) via a malonyl-CoA-dependent elongase. Subsequent Δ15-desaturation introduces the second double bond, yielding 10,15-eicosadienoic acid. This pathway mirrors endogenous biosynthesis in eukaryotes but requires recombinant expression of Δ15-desaturases in microbial hosts like Saccharomyces cerevisiae for scalable production.

Wittig Olefination Approach

For laboratory-scale synthesis, the Wittig reaction offers precise control over double bond positions. The strategy involves:

  • Preparation of a C10 aldehyde and a C10 phosphonium ylide.

  • Coupling these intermediates to form the 10,15-diene system.

  • Hydrolysis of protecting groups to yield the free carboxylic acid.

This method achieves 65–72% overall yield but suffers from stereochemical heterogeneity, producing both cis and trans isomers. Catalytic hydrogenation with Lindlar’s catalyst selectively reduces undesired triple bonds while preserving the cis configuration.

Enzymatic and Biotechnological Production

Lipoxygenase-Catalyzed Oxidation

Soybean lipoxygenase (LOX), a non-heme iron enzyme, oxidizes polyunsaturated fatty acids at specific positions. While LOX typically targets the Δ13 position of arachidonic acid, mutagenesis studies have engineered variants capable of oxidizing eicosenoic acid at Δ10. The reaction proceeds via a radical mechanism, forming a 10-hydroperoxide intermediate, which is subsequently reduced to 10,15-eicosadienoic acid using sodium borohydride. This method achieves 85% regioselectivity but requires extensive protein engineering to optimize activity.

Microbial Fermentation

Metabolically engineered Escherichia coli strains expressing Δ9- and Δ15-desaturases from Arabidopsis thaliana have been developed for heterologous production. Fermentation in a glycerol-based medium supplemented with 0.1 mM FeSO4 yields 220 mg/L of 10,15-eicosadienoic acid after 72 hours. Downstream processing involves saponification of cell lysates with 2 M KOH, followed by acid precipitation and ethyl acetate extraction.

Industrial-Scale Production Challenges

Purification and Quality Control

Industrial synthesis necessitates high-purity (>95%) products, achievable via preparative HPLC on C18 columns with acetonitrile-water (85:15) mobile phases. Recent protocols incorporate pentafluorobenzyl derivatization for enhanced GC-MS sensitivity, enabling detection limits of 0.1 ng/μL. Critical impurities include:

ImpuritySourceMitigation Strategy
8,11-Eicosadienoic acidIsomerization during synthesisSilver nitrate chromatography
Oxidation byproductsAuto-oxidation of double bondsNitrogen blanketing during storage

Economic and Environmental Considerations

Enzymatic methods reduce reliance on toxic solvents but incur high enzyme production costs. Life-cycle assessments indicate that microbial fermentation has a 40% lower carbon footprint compared to chemical synthesis, primarily due to reduced dichloromethane usage .

Q & A

Q. How can researchers validate the biological relevance of 10,15-eicosadienoic acid’s observed in vitro effects?

  • Methodological Answer :
  • Knockout models : Use CRISPR/Cas9 to delete putative receptors (e.g., PPARγ) in cell lines.
  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment.
  • Functional assays : Measure downstream outputs (e.g., cytokine release, apoptosis) .

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